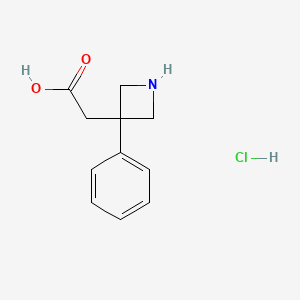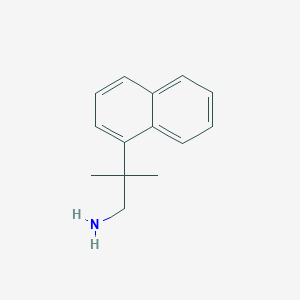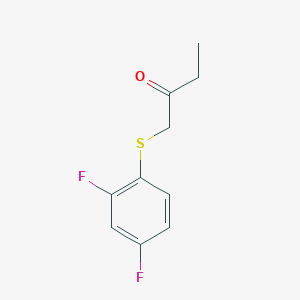![molecular formula C15H21Cl2NO3 B13529228 tert-butyl (3'aR,6'aS)-2,2-dichloro-3-oxo-hexahydro-1'H-spiro[cyclobutane-1,5'-cyclopenta[c]pyrrole]-2'-carboxylate](/img/structure/B13529228.png)
tert-butyl (3'aR,6'aS)-2,2-dichloro-3-oxo-hexahydro-1'H-spiro[cyclobutane-1,5'-cyclopenta[c]pyrrole]-2'-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl (3’aR,6’aS)-2,2-dichloro-3-oxo-hexahydro-1’H-spiro[cyclobutane-1,5’-cyclopenta[c]pyrrole]-2’-carboxylate is a complex organic compound characterized by its unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3’aR,6’aS)-2,2-dichloro-3-oxo-hexahydro-1’H-spiro[cyclobutane-1,5’-cyclopenta[c]pyrrole]-2’-carboxylate typically involves multiple steps. One common approach is the cyclization of a suitable precursor under controlled conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis platforms, and rigorous quality control measures to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl (3’aR,6’aS)-2,2-dichloro-3-oxo-hexahydro-1’H-spiro[cyclobutane-1,5’-cyclopenta[c]pyrrole]-2’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl (3’aR,6’aS)-2,2-dichloro-3-oxo-hexahydro-1’H-spiro[cyclobutane-1,5’-cyclopenta[c]pyrrole]-2’-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with specific biological targets, providing insights into biochemical processes.
Medicine
In medicinal chemistry, tert-butyl (3’aR,6’aS)-2,2-dichloro-3-oxo-hexahydro-1’H-spiro[cyclobutane-1,5’-cyclopenta[c]pyrrole]-2’-carboxylate is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique properties contribute to the development of materials with enhanced performance characteristics.
Wirkmechanismus
The mechanism of action of tert-butyl (3’aR,6’aS)-2,2-dichloro-3-oxo-hexahydro-1’H-spiro[cyclobutane-1,5’-cyclopenta[c]pyrrole]-2’-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-butyl (3aR,6aS)-2-benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate
- tert-butyl 3-(hydroxyimino)cyclobutane-1-carboxylate
Uniqueness
tert-butyl (3’aR,6’aS)-2,2-dichloro-3-oxo-hexahydro-1’H-spiro[cyclobutane-1,5’-cyclopenta[c]pyrrole]-2’-carboxylate is unique due to its spirocyclic structure and the presence of multiple functional groups. This combination of features makes it distinct from other similar compounds and contributes to its diverse range of applications.
Eigenschaften
Molekularformel |
C15H21Cl2NO3 |
|---|---|
Molekulargewicht |
334.2 g/mol |
IUPAC-Name |
tert-butyl (3aS,6aR)-2',2'-dichloro-3'-oxospiro[1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-5,1'-cyclobutane]-2-carboxylate |
InChI |
InChI=1S/C15H21Cl2NO3/c1-13(2,3)21-12(20)18-7-9-4-14(5-10(9)8-18)6-11(19)15(14,16)17/h9-10H,4-8H2,1-3H3/t9-,10+,14? |
InChI-Schlüssel |
JFSOIUPTMCXKPU-XFLKPENQSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC3(C[C@H]2C1)CC(=O)C3(Cl)Cl |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2CC3(CC2C1)CC(=O)C3(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13529149.png)
![[3-Methanesulfonyl-5-(trifluoromethyl)phenyl]methanamine](/img/structure/B13529162.png)

![6-Methoxyspiro[3.3]heptan-2-amine](/img/structure/B13529165.png)

![3-[2-(Allyloxy)ethoxy]azetidine](/img/structure/B13529175.png)
![6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-olhydrochloride](/img/structure/B13529183.png)
![1-[1-(3,5-Dimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13529186.png)



![Ethyl 5-(1-methoxy-1-oxobutan-2-yl)-4-oxo-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B13529210.png)


